Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) is a cyclic peptide composed of seven amino acids: glycine, arginine, glycine, aspartic acid, serine, proline, and alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using coupling reagents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cyclization: The linear peptide is cleaved from the resin and cyclized using a cyclization reagent like HATU.
Industrial Production Methods
Industrial production of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The disulfide bonds (if any) can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of serine can yield serine hydroxyl derivatives, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide cyclization and stability.
Biology: Investigated for its role in cell adhesion and signaling pathways.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent for various diseases.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) involves its interaction with specific molecular targets and pathways. It can bind to integrin receptors on cell surfaces, influencing cell adhesion, migration, and signaling. This interaction is crucial for processes like wound healing and tissue regeneration.
Comparison with Similar Compounds
Similar Compounds
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Val): Similar structure but with valine instead of alanine.
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Leu): Similar structure but with leucine instead of alanine.
Uniqueness
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) is unique due to its specific sequence of amino acids, which imparts distinct biological activities and stability. Its ability to interact with integrin receptors makes it particularly valuable for therapeutic applications.
Biological Activity
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) is a cyclic peptide that exhibits significant biological activity, particularly in the context of cell adhesion, migration, and signaling. This compound is part of a broader class of cyclic peptides that interact with integrins, which are crucial for various cellular processes. This article explores the biological activity of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala), including its mechanism of action, applications in biomedical research, and potential therapeutic uses.
Structure and Properties
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) is characterized by a cyclic structure that enhances its stability and bioactivity compared to linear peptides. The sequence contains key amino acids known to interact with integrins, particularly the Arg-Gly-Asp (RGD) motif, which is recognized by various integrin receptors involved in cell adhesion and signaling pathways.
Table 1: Structural Features of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala)
Amino Acid | Position | Role in Biological Activity |
---|---|---|
Gly | 1 | Provides flexibility to the peptide |
Arg | 2 | Critical for integrin binding |
Gly | 3 | Supports structural integrity |
Asp | 4 | Enhances interaction with receptors |
Ser | 5 | Involved in post-translational modifications |
Pro | 6 | Contributes to cyclic structure |
Ala | 7 | Stabilizes the overall conformation |
The primary mechanism of action for Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) involves its binding to integrin receptors on cell surfaces. Integrins are heterodimeric proteins that mediate cell adhesion to the extracellular matrix (ECM). The RGD sequence within the peptide is a well-known recognition motif for integrins such as αvβ3 and α5β1, which play pivotal roles in processes like angiogenesis, wound healing, and tumor metastasis.
Upon binding to these integrins, Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) can trigger intracellular signaling cascades that promote cellular responses such as migration, proliferation, and survival. This property makes it a valuable tool in both research and therapeutic applications.
Research Findings
Recent studies have highlighted the potential applications of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) in various fields:
- Cancer Therapy : The peptide has been investigated for its ability to inhibit tumor growth by blocking integrin-mediated signaling pathways. For instance, studies demonstrate that cyclic peptides can effectively reduce tumor cell adhesion and migration in vitro and in vivo .
- Wound Healing : Research indicates that Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) can enhance fibroblast migration and proliferation, thereby promoting wound healing processes. This effect is attributed to its interaction with integrins involved in cell-matrix adhesion .
- Drug Delivery Systems : The peptide has been utilized as a targeting moiety in drug delivery systems, improving the specificity of therapeutic agents to tumor cells through integrin targeting .
Case Studies
Case Study 1: Inhibition of Tumor Growth
A study involving mice with implanted tumors showed that administration of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to decreased angiogenesis and reduced metastatic potential due to impaired integrin signaling .
Case Study 2: Enhanced Wound Healing
In an experimental model of skin injury, treatment with Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) led to accelerated wound closure rates. Histological analysis revealed increased fibroblast activity and collagen deposition at the injury site .
Properties
IUPAC Name |
2-[12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N10O10/c1-12-20(41)29-9-17(37)32-13(4-2-6-28-25(26)27)21(42)30-10-18(38)33-14(8-19(39)40)22(43)34-15(11-36)24(45)35-7-3-5-16(35)23(44)31-12/h12-16,36H,2-11H2,1H3,(H,29,41)(H,30,42)(H,31,44)(H,32,37)(H,33,38)(H,34,43)(H,39,40)(H4,26,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFZEPRYKXWBLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N10O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.